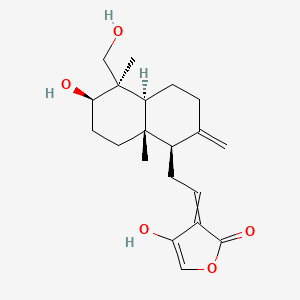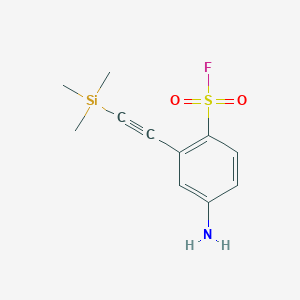![molecular formula C39H43N3O11S B11935988 [(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecteinascidia turbinata. It is marketed under the trade name Yondelis and is primarily used for the treatment of advanced soft-tissue sarcoma and ovarian cancer . Trabectedin has a unique mechanism of action that distinguishes it from other chemotherapy agents, making it a valuable addition to the arsenal of cancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of trabectedin is a complex process that involves multiple steps. The synthetic strategy typically includes stereocontrolled Pictet-Spengler reactions, aldol condensations, and cyclizations to form the multi-substituted tetrahydroisoquinoline fragments . Key steps in the synthesis involve the use of palladium complexes to achieve stereoselectivity and the formation of the pentacyclic skeleton at a gram scale .
Industrial Production Methods
Industrial production of trabectedin involves chemical synthesis due to the impracticality of harvesting sufficient quantities from natural sources. The process includes the use of various organic solvents and reagents such as dichloromethane, tetrahydrofuran, and benzene selenate anhydride . The final product is typically formulated as a lyophilized powder for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions
Trabectedin undergoes several types of chemical reactions, including:
Oxidation: Utilizes oxidizing agents like benzene selenate anhydride.
Reduction: Involves reducing agents to modify specific functional groups.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Benzene selenate anhydride, 2-iodobenzoic acid.
Solvents: Dichloromethane, tetrahydrofuran, ethyl acetate, methanol, ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final trabectedin molecule .
Wissenschaftliche Forschungsanwendungen
Trabectedin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in oncology for treating soft-tissue sarcoma and ovarian cancer.
Industry: Utilized in pharmaceutical research and development for creating new antitumor agents.
Wirkmechanismus
Trabectedin exerts its effects by binding to the minor groove of DNA and alkylating guanine at the N2 position. This binding bends the DNA towards the major groove, interfering with transcription and DNA repair processes . The compound also affects various transcription factors involved in cell proliferation and induces apoptosis in cancer cells . Additionally, trabectedin modulates the tumor microenvironment by reducing the number of tumor-associated macrophages and inhibiting the secretion of pro-tumor cytokines and chemokines .
Vergleich Mit ähnlichen Verbindungen
Trabectedin is often compared with other marine-derived antitumor agents such as lurbinectedin. Both compounds share structural similarities but differ in their specific molecular targets and mechanisms of action . Lurbinectedin, for example, has a tetrahydro-β-carboline moiety instead of the tetrahydroisoquinoline moiety found in trabectedin . This difference contributes to their unique pharmacological profiles and therapeutic applications.
List of Similar Compounds
Lurbinectedin: A synthetic derivative of trabectedin used for treating small cell lung cancer.
Renieramycin T: Another marine-derived compound with significant cytotoxicity against human cancer cell lines.
Trabectedin’s unique mechanism of action and its ability to target both cancer cells and the tumor microenvironment make it a valuable compound in cancer therapy. Its complex synthesis and diverse applications in scientific research further highlight its significance in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C39H43N3O11S |
|---|---|
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22?,23-,29?,30-,36+,37?,39?/m1/s1 |
InChI-Schlüssel |
PKVRCIRHQMSYJX-RJZIEWFPSA-N |
Isomerische SMILES |
CC1=CC2=C(C3[C@@H]4[C@@H]5C6=C(C(=C7C(=C6[C@H](N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)

![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)


![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
